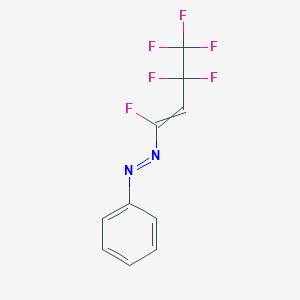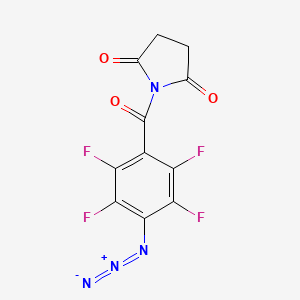
1-(4-Azido-2,3,5,6-tetrafluorobenzoyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Azido-2,3,5,6-tetrafluorobenzoyl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of azido and tetrafluorobenzoyl groups attached to a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Azido-2,3,5,6-tetrafluorobenzoyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of 4-Azido-2,3,5,6-tetrafluorobenzoic acid: This is achieved by treating pentafluorobenzoic acid with sodium azide in the presence of a suitable solvent such as acetonitrile.
Coupling with Pyrrolidine-2,5-dione: The azido-substituted benzoic acid is then coupled with pyrrolidine-2,5-dione using a coupling reagent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Azido-2,3,5,6-tetrafluorobenzoyl)pyrrolidine-2,5-dione undergoes several types of chemical reactions:
Click Chemistry Reactions: The azido group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
Photoaffinity Labeling: The azido group can be activated by UV light to form reactive nitrene intermediates that can covalently bind to nearby molecules.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
UV Light: Used to activate the azido group for photoaffinity labeling.
Major Products
Triazoles: Formed from CuAAC reactions.
Covalently Bound Complexes: Formed from photoaffinity labeling reactions.
Scientific Research Applications
1-(4-Azido-2,3,5,6-tetrafluorobenzoyl)pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Azido-2,3,5,6-tetrafluorobenzoyl)pyrrolidine-2,5-dione involves the activation of the azido group. Upon exposure to UV light, the azido group forms a highly reactive nitrene intermediate. This nitrene can insert into C-H bonds or form covalent bonds with nearby molecules, making it useful for photoaffinity labeling . In click chemistry, the azido group reacts with alkynes in the presence of copper catalysts to form stable triazole rings .
Comparison with Similar Compounds
Similar Compounds
4-Azido-2,3,5,6-tetrafluorobenzoic acid: Shares the azido and tetrafluorobenzoyl groups but lacks the pyrrolidine-2,5-dione core.
Pentafluorobenzoic acid: Similar fluorinated aromatic structure but lacks the azido group.
Uniqueness
1-(4-Azido-2,3,5,6-tetrafluorobenzoyl)pyrrolidine-2,5-dione is unique due to the combination of its azido and tetrafluorobenzoyl groups with a pyrrolidine-2,5-dione core. This structure provides it with distinct reactivity and applications in both click chemistry and photoaffinity labeling, making it a versatile tool in scientific research .
Properties
CAS No. |
151921-83-4 |
|---|---|
Molecular Formula |
C11H4F4N4O3 |
Molecular Weight |
316.17 g/mol |
IUPAC Name |
1-(4-azido-2,3,5,6-tetrafluorobenzoyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H4F4N4O3/c12-6-5(11(22)19-3(20)1-2-4(19)21)7(13)9(15)10(8(6)14)17-18-16/h1-2H2 |
InChI Key |
OKVZGBBPDDBVAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


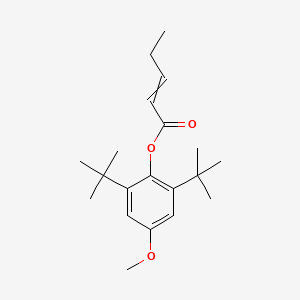
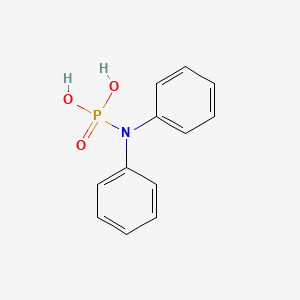
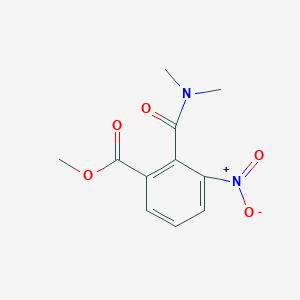
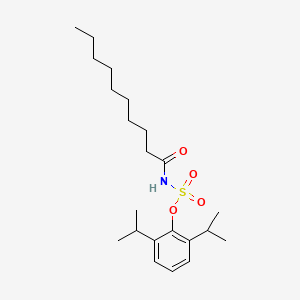

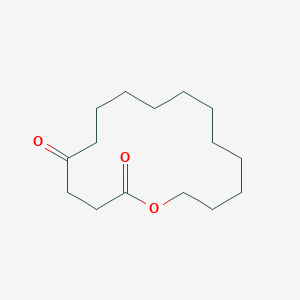
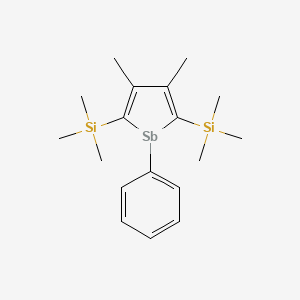
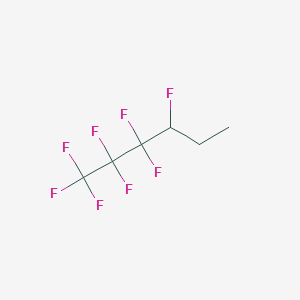

![3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14273166.png)


